molecular formula C24H24BNO B12116278 (S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&

(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&

Cat. No.: B12116278
M. Wt: 353.3 g/mol
InChI Key: XHMKFCAQQGBIPZ-UHFFFAOYSA-N
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Description

(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I& is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. Its structure includes a boron atom coordinated to an oxazaborolidine ring, which is further substituted with an O-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Tolyl-cbs-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a borane source. One common method includes the use of (S)-prolinol and borane-tetrahydrofuran complex. The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxazaborolidine with high purity.

Industrial Production Methods: In an industrial setting, the production of (S)-O-Tolyl-cbs-oxazaborolidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-O-Tolyl-cbs-oxazaborolidine is primarily used in asymmetric reductions, particularly in the reduction of ketones to secondary alcohols. It can also participate in other types of reactions, such as asymmetric hydrogenation and hydroboration.

Common Reagents and Conditions: The compound is often used in conjunction with borane or other hydride sources. Typical reaction conditions include mild temperatures and inert atmospheres to prevent oxidation or degradation of the catalyst.

Major Products: The major products of reactions involving (S)-O-Tolyl-cbs-oxazaborolidine are enantiomerically enriched alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Scientific Research Applications

(S)-O-Tolyl-cbs-oxazaborolidine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of chiral molecules, which are crucial in the development of drugs and agrochemicals.

    Biology: The compound’s ability to produce enantiomerically pure substances makes it valuable in the study of biological processes that are sensitive to chirality.

    Medicine: Enantiomerically pure drugs often have improved efficacy and reduced side effects. (S)-O-Tolyl-cbs-oxazaborolidine is used in the synthesis of such drugs.

    Industry: The compound is employed in the large-scale production of chiral intermediates for various industrial applications.

Mechanism of Action

The mechanism by which (S)-O-Tolyl-cbs-oxazaborolidine exerts its effects involves the formation of a chiral environment around the boron center. This environment facilitates the selective reduction of prochiral ketones to chiral alcohols. The oxazaborolidine ring and the O-tolyl group play crucial roles in stabilizing the transition state and enhancing enantioselectivity.

Comparison with Similar Compounds

    ®-O-Tolyl-cbs-oxazaborolidine: The enantiomer of (S)-O-Tolyl-cbs-oxazaborolidine, used for producing the opposite enantiomer of chiral alcohols.

    Diisopinocampheylborane: Another chiral borane reagent used in asymmetric synthesis.

    Alpine-Borane: A chiral borane complex used for similar applications.

Uniqueness: (S)-O-Tolyl-cbs-oxazaborolidine is unique in its high enantioselectivity and versatility in various asymmetric reductions. Its stability and ease of handling make it a preferred choice among chiral catalysts.

Properties

IUPAC Name

1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKFCAQQGBIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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